3-Iodo-N-[(benzyloxy)carbonyl]-O-benzyl-L-tyrosine Benzyl Ester 3-Iodo-N-[(benzyloxy)carbonyl]-O-benzyl-L-tyrosine Benzyl Ester
Brand Name: Vulcanchem
CAS No.: 600737-79-9
VCID: VC20786638
InChI: InChI=1S/C31H28INO5/c32-27-18-26(16-17-29(27)36-20-23-10-4-1-5-11-23)19-28(30(34)37-21-24-12-6-2-7-13-24)33-31(35)38-22-25-14-8-3-9-15-25/h1-18,28H,19-22H2,(H,33,35)/t28-/m0/s1
SMILES: C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(C(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)I
Molecular Formula: C31H28INO5
Molecular Weight: 621.5 g/mol

3-Iodo-N-[(benzyloxy)carbonyl]-O-benzyl-L-tyrosine Benzyl Ester

CAS No.: 600737-79-9

Cat. No.: VC20786638

Molecular Formula: C31H28INO5

Molecular Weight: 621.5 g/mol

* For research use only. Not for human or veterinary use.

3-Iodo-N-[(benzyloxy)carbonyl]-O-benzyl-L-tyrosine Benzyl Ester - 600737-79-9

Specification

CAS No. 600737-79-9
Molecular Formula C31H28INO5
Molecular Weight 621.5 g/mol
IUPAC Name benzyl (2S)-3-(3-iodo-4-phenylmethoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate
Standard InChI InChI=1S/C31H28INO5/c32-27-18-26(16-17-29(27)36-20-23-10-4-1-5-11-23)19-28(30(34)37-21-24-12-6-2-7-13-24)33-31(35)38-22-25-14-8-3-9-15-25/h1-18,28H,19-22H2,(H,33,35)/t28-/m0/s1
Standard InChI Key SKKRRRPVGNIWKT-NDEPHWFRSA-N
Isomeric SMILES C1=CC=C(C=C1)COC2=C(C=C(C=C2)C[C@@H](C(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)I
SMILES C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(C(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)I
Canonical SMILES C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(C(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)I

Introduction

Chemical Identity and Properties

3-Iodo-N-[(benzyloxy)carbonyl]-O-benzyl-L-tyrosine Benzyl Ester is a modified version of the amino acid L-tyrosine, featuring protective groups on the amine, carboxylic acid, and phenolic functionalities, along with iodination at the 3-position of the aromatic ring. This compound serves as an important building block in peptide synthesis and pharmaceutical development due to its unique structural characteristics and reactivity profile.

The compound exists as a pale yellow solid with the molecular formula C31H28INO5 and a molecular weight of 621.5 g/mol . Its IUPAC name is benzyl (2S)-3-(3-iodo-4-phenylmethoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate. The compound is also known by the synonym 3-Iodo-N-[(phenylmethoxy)carbonyl]-O-(phenylmethyl)-L-tyrosine Phenylmethyl Ester .

Physical and Chemical Properties

Table 1 summarizes the key physical and chemical properties of 3-Iodo-N-[(benzyloxy)carbonyl]-O-benzyl-L-tyrosine Benzyl Ester:

PropertyValue
CAS Number600737-79-9
Molecular FormulaC31H28INO5
Molecular Weight621.5 g/mol
IUPAC Namebenzyl (2S)-3-(3-iodo-4-phenylmethoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate
Physical AppearancePale Yellow Solid
SolubilitySoluble in Dichloromethane
InChIKeySKKRRRPVGNIWKT-NDEPHWFRSA-N

The compound's solubility in dichloromethane indicates its lipophilic nature, which is consistent with the presence of multiple benzyl groups in its structure . This property makes it suitable for organic synthesis reactions carried out in non-polar solvents.

Structural Characteristics

The molecular structure of 3-Iodo-N-[(benzyloxy)carbonyl]-O-benzyl-L-tyrosine Benzyl Ester features several key components that contribute to its chemical reactivity and biological applications:

Key Structural Elements

The compound incorporates multiple protective groups strategically attached to the functional sites of L-tyrosine:

  • The alpha-amino group is protected with a benzyloxycarbonyl (Cbz or Z) group, which prevents unwanted reactions at the nitrogen center during peptide synthesis .

  • The carboxylic acid moiety is protected as a benzyl ester, increasing the compound's lipophilicity and preventing reactions at the carboxyl terminus.

  • The phenolic hydroxyl group of tyrosine is protected with a benzyl ether (O-benzyl) group, which blocks potential side reactions at this position.

  • An iodine atom is positioned at the 3-position of the aromatic ring, introducing a site for potential further functionalization through various metal-catalyzed coupling reactions .

This strategic placement of protective groups and the halogen atom makes the compound particularly valuable for controlled chemical transformations in complex synthesis routes.

Synthesis Methods

The synthesis of 3-Iodo-N-[(benzyloxy)carbonyl]-O-benzyl-L-tyrosine Benzyl Ester typically follows a multi-step process that begins with L-tyrosine or a suitable derivative.

General Synthetic Route

The preparation generally involves the following sequence:

  • Protection of the amine group with benzyloxycarbonyl chloride.

  • Esterification of the carboxylic acid with benzyl alcohol.

  • Iodination at the 3-position of the aromatic ring.

  • Protection of the phenolic hydroxyl group with benzyl bromide.

The iodination step is particularly crucial and is typically accomplished using iodine in combination with silver sulfate under controlled conditions. This approach ensures selective iodination at the desired position on the aromatic ring.

Alternative Synthetic Approaches

Research has shown that 3-iodo-L-tyrosine derivatives can be prepared through various routes. One alternative approach involves the palladium-catalyzed hydroformylation of 3-iodo-L-tyrosine derivatives followed by protection of the free phenol as its benzyl ether . This methodology has been employed in the synthesis of L-Dopa derivatives with yields reaching up to 71% .

Applications in Research and Development

3-Iodo-N-[(benzyloxy)carbonyl]-O-benzyl-L-tyrosine Benzyl Ester has multiple applications across several scientific disciplines, particularly in medicinal chemistry and peptide synthesis.

Peptide Synthesis Applications

In peptide synthesis, this compound serves as a valuable building block due to its protected functional groups. The strategic protection pattern allows for controlled reactivity in peptide coupling reactions, preventing unwanted side reactions and improving yield and purity of the final products .

Similar to related compounds like 3-Acetyl-N-benzyloxycarbonyl-4-O-benzyl-L-tyrosine Methyl Ester, it contributes to maintaining the integrity and sequence specificity of peptides during synthesis . This enables researchers to create complex peptides with high fidelity for various biological and pharmaceutical applications.

Precursor in Bioactive Compound Synthesis

A notable application of 3-Iodo-N-[(benzyloxy)carbonyl]-O-benzyl-L-tyrosine Benzyl Ester is its role as a reactant in the preparation of several important bioactive compounds, including:

  • Dityrosine - a cross-linked tyrosine dimer found in various biological systems including resilin (an elastic protein) and aging tissues .

  • Trityrosine - a triple tyrosine structure that serves as a biological cross-linking agent in various structural proteins .

  • Pulcherosine - a complex tyrosine derivative that contributes to protein cross-linking in biological systems .

These compounds have significant roles in biochemical research and provide insights into protein structures, oxidative stress mechanisms, and age-related changes in tissues.

Medicinal Chemistry Applications

In medicinal chemistry, 3-Iodo-N-[(benzyloxy)carbonyl]-O-benzyl-L-tyrosine Benzyl Ester offers several advantages:

  • The iodine substituent enhances biological activity compared to non-halogenated counterparts.

  • The compound can serve as an intermediate in the synthesis of pharmaceutically active compounds through various transformations of the iodo group.

  • The protected form allows for selective modifications in complex molecule synthesis.

Comparison with Related Compounds

To better understand the unique properties and applications of 3-Iodo-N-[(benzyloxy)carbonyl]-O-benzyl-L-tyrosine Benzyl Ester, it is valuable to compare it with structurally related compounds.

Research Findings and Current Studies

Recent research involving 3-Iodo-N-[(benzyloxy)carbonyl]-O-benzyl-L-tyrosine Benzyl Ester has focused on expanding its applications in pharmaceutical development and exploring novel chemical transformations.

Key Research Findings

Studies have demonstrated that palladium-catalyzed transformations of 3-iodo-L-tyrosine derivatives can lead to valuable synthetic intermediates for pharmaceutical compounds . For instance, palladium-catalyzed hydroformylation followed by Baeyer-Villiger oxidation has been successful in converting 3-iodo-L-tyrosine derivatives to L-Dopa derivatives with high yields .

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